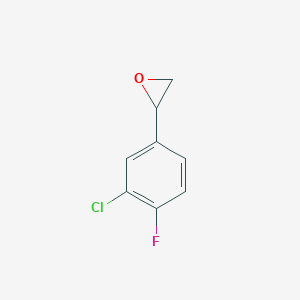

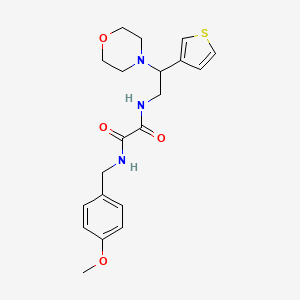

![molecular formula C16H12N2OS B2699305 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole CAS No. 7025-35-6](/img/structure/B2699305.png)

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is a compound that has been studied for its potential anticancer properties . It belongs to the class of benzothiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are important pharmacophores and intermediates for making drugs .

Synthesis Analysis

The synthesis of this compound involves the creation of benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds . The synthesized compounds were evaluated for their anticancer activity against MCF-7 and A549 cell lines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The structure is also available as a 2d Mol file or as a computed 3d SD file .Wissenschaftliche Forschungsanwendungen

DNA Topoisomerase II Inhibition

Compounds including 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole derivatives have been investigated for their ability to inhibit eukaryotic DNA topoisomerase II, a key enzyme involved in DNA replication and cell division. These studies revealed that certain benzothiazole derivatives exhibit significant topoisomerase II inhibitory activity, suggesting potential applications in cancer therapy due to their ability to interfere with cancer cell proliferation (A. Pınar et al., 2004).

Immunological Activities

2-Phenylimidazo[2,1-b]benzothiazole derivatives have been evaluated for their immunosuppressive activities. Some compounds showed significant suppressive activity on delayed type hypersensitivity (DTH) without inhibiting humoral immunity in mice, indicating their potential for treating autoimmune diseases (T. Mase et al., 1986).

Antitumor and Cytotoxic Activities

Research has also focused on the synthesis and evaluation of polyhydroxylated 2-phenylbenzothiazoles for their cytotoxicities against tumor cells. These compounds, including derivatives of this compound, have shown inhibitory effects on tumor cell lines, suggesting potential for development as anticancer agents (M. Stevens et al., 1994).

Wirkmechanismus

Target of Action

The primary target of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole is the Epidermal Growth Factor Receptor (EGFR), a type of protein found on the surface of cells . EGFR plays a crucial role in controlling normal cell growth, division, and differentiation .

Mode of Action

This compound interacts with its target, the EGFR, by binding to it . This binding inhibits the activation of the EGFR, thereby preventing the signal transduction pathways that lead to cell growth and division .

Biochemical Pathways

Upon binding to the EGFR, this compound affects several biochemical pathways. It inhibits both the conversion of ammonia to hydroxylamine and the conversion of hydroxylamine to nitrite in the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways, respectively .

Result of Action

The binding of this compound to the EGFR leads to a decrease in the activation of this receptor, which in turn inhibits cell growth and division . This results in potent anticancer activity against certain cancer cell lines, such as MCF-7 and A549 .

Zukünftige Richtungen

The future directions for the study of 6-Methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole include further development of the compound as an anticancer agent . The outcomes of the kinase inhibitory assay of these significant hybrids against the tyrosine kinase EGFR strongly corroborated the in vitro anticancer findings and the in silico docking investigations . This suggests that the newly synthesized compounds have the potential as anticancer agents and provided leads for further development .

Eigenschaften

IUPAC Name |

6-methoxy-2-phenylimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c1-19-12-7-8-14-15(9-12)20-16-17-13(10-18(14)16)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSOQUSERXLGEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)

![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)

![3-{[3-(Trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylic acid](/img/structure/B2699231.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2699232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699233.png)

![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2699236.png)

![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)

![Ethyl [(6-{[(4-cyanophenyl)sulfonyl]amino}-2-phenylquinolin-4-yl)oxy]acetate](/img/structure/B2699238.png)

![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)